molecular formula C18H28Cl2N4O B5281688 N',N'-diethyl-N-(8-methoxy-3,4-dihydropyrazino[1,2-a]indol-1-yl)ethane-1,2-diamine;dihydrochloride

N',N'-diethyl-N-(8-methoxy-3,4-dihydropyrazino[1,2-a]indol-1-yl)ethane-1,2-diamine;dihydrochloride

Cat. No.: B5281688
M. Wt: 387.3 g/mol
InChI Key: XFABCQMFFDJHNP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,N’-diethyl-N-(8-methoxy-3,4-dihydropyrazino[1,2-a]indol-1-yl)ethane-1,2-diamine;dihydrochloride typically involves multiple steps, starting from the preparation of the indole nucleus. The indole nucleus is synthesized through electrophilic substitution reactions due to its aromatic nature

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’,N’-diethyl-N-(8-methoxy-3,4-dihydropyrazino[1,2-a]indol-1-yl)ethane-1,2-diamine;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N’,N’-diethyl-N-(8-methoxy-3,4-dihydropyrazino[1,2-a]indol-1-yl)ethane-1,2-diamine;dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N’,N’-diethyl-N-(8-methoxy-3,4-dihydropyrazino[1,2-a]indol-1-yl)ethane-1,2-diamine;dihydrochloride involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.

    Lysergic acid diethylamide (LSD): A psychoactive compound with an indole nucleus.

    Strychnine: An alkaloid with an indole skeleton.

Uniqueness

N’,N’-diethyl-N-(8-methoxy-3,4-dihydropyrazino[1,2-a]indol-1-yl)ethane-1,2-diamine;dihydrochloride is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and development.

Properties

IUPAC Name

N',N'-diethyl-N-(8-methoxy-3,4-dihydropyrazino[1,2-a]indol-1-yl)ethane-1,2-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O.2ClH/c1-4-21(5-2)10-8-19-18-17-13-14-12-15(23-3)6-7-16(14)22(17)11-9-20-18;;/h6-7,12-13H,4-5,8-11H2,1-3H3,(H,19,20);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFABCQMFFDJHNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC1=NCCN2C1=CC3=C2C=CC(=C3)OC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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